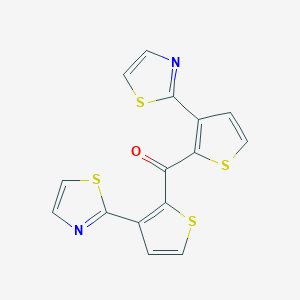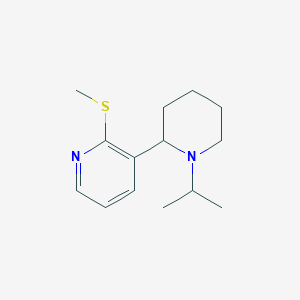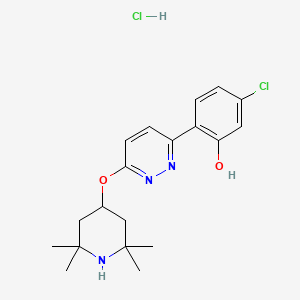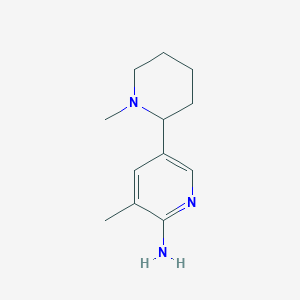
A-(4-Chlorophenyl)acrylophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-(4-Chlorophenyl)acrylophenone, also known as 4-Chlorochalcone, is a chalcone derivative with the molecular formula C15H11ClO and a molecular weight of 242.7 g/mol . This compound is characterized by the presence of a chloro group at the para position of the phenyl ring, which imparts unique chemical and physical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A-(4-Chlorophenyl)acrylophenone can be synthesized through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the final product is isolated through filtration and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: A-(4-Chlorophenyl)acrylophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound with reducing agents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorophenylpropanol.
Substitution: 4-Chlorophenyl-substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
A-(4-Chlorophenyl)acrylophenone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of A-(4-Chlorophenyl)acrylophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . Additionally, the compound’s ability to undergo conjugate addition reactions with nucleophiles contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Chlorobenzylidene acetophenone
- 4-Chlorostyrylphenylketone
- 4-Chlorochalcone
Comparison: A-(4-Chlorophenyl)acrylophenone is unique due to its specific substitution pattern and reactivity. Compared to other chalcone derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H11ClO |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c1-11(12-7-9-14(16)10-8-12)15(17)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI-Schlüssel |
JCNDIKPMRXZJCF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)

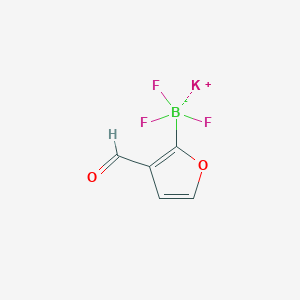
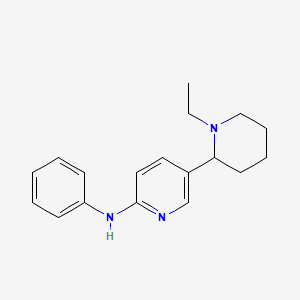
![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)


